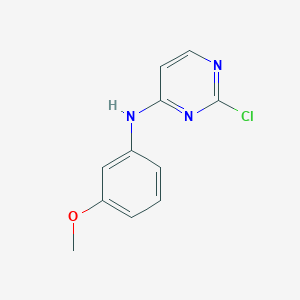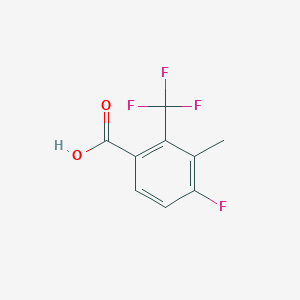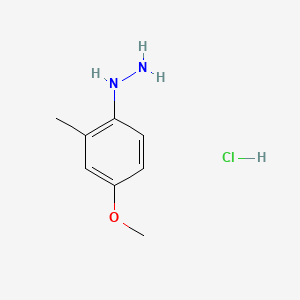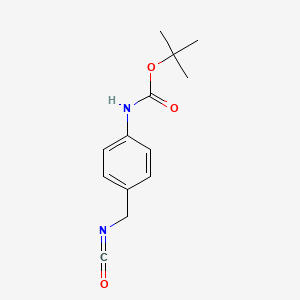
Boc-6-chloro-DL-tryptophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-6-chloro-DL-tryptophan is a synthetic amino acid derivative that is widely used in scientific research. It is a modified form of tryptophan, which is an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation. The Boc-6-chloro-DL-tryptophan molecule has a Boc (tert-butoxycarbonyl) protecting group attached to the amino group and a chlorine atom attached to the 6-position of the indole ring.
Applications De Recherche Scientifique
Recherche en protéomique
Boc-6-chloro-DL-tryptophane: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé est utilisé pour la synthèse peptidique, en particulier lorsque des modifications sont nécessaires pour l'étude des interactions et des fonctions des protéines .
Développement de médicaments
Dans le développement de médicaments, This compound sert de bloc de construction pour la synthèse de nouveaux candidats médicaments. Sa structure unique peut aider à créer des médicaments qui ciblent des protéines ou des enzymes spécifiques dans le corps .
Biologie chimique
Les chercheurs en biologie chimique utilisent ce composé pour étudier les processus chimiques au sein et en relation avec les organismes vivants. Il aide à comprendre l'implication des dérivés du tryptophane dans les systèmes biologiques et leur impact potentiel sur les fonctions biologiques .
Essais biochimiques
This compound: est souvent utilisé dans les essais biochimiques où il agit comme un substrat ou un inhibiteur pour étudier la cinétique et les mécanismes enzymatiques. Cela peut fournir des informations sur la fonction enzymatique et aider à la conception d'inhibiteurs enzymatiques .
Science des matériaux
En science des matériaux, ce composé peut être incorporé dans des matériaux biomédicaux pour étudier son interaction avec les systèmes biologiques. Il pourrait être utilisé dans le développement de nouveaux matériaux avec des applications potentielles dans les soins de santé.
Recherche en neurosciences
Ce dérivé du tryptophane est important dans la recherche en neurosciences. Il peut être utilisé pour synthétiser des composés qui imitent les neurotransmetteurs ou pour étudier le rôle des résidus de tryptophane dans les protéines neuronales .
Études métaboliques
This compound: peut être utilisé dans les études métaboliques pour suivre les voies métaboliques impliquant le tryptophane. Il peut aider à comprendre le métabolisme du tryptophane et de ses dérivés dans divers organismes .
Science de l'environnement
Les scientifiques de l'environnement peuvent utiliser ce composé pour étudier le devenir environnemental des composés organiques chlorés. Il peut servir de composé modèle pour comprendre les processus de dégradation de structures similaires dans l'environnement .
Safety and Hazards
Boc-6-chloro-DL-tryptophan is classified as an irritant . The safety information pictograms indicate that it can cause harm if swallowed (H303) and can cause eye irritation (H320) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It’s known that tryptophan, a component of this compound, is an essential amino acid that plays a crucial role in the production of serotonin .
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s known that the Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tryptophan is involved in several important biochemical pathways, including the synthesis of serotonin .
Analyse Biochimique
Biochemical Properties
Boc-6-chloro-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The Boc group protects the amino acid from premature degradation, allowing researchers to study the enzyme’s activity more accurately. Additionally, Boc-6-chloro-DL-tryptophan can be used as a substrate in enzyme assays to measure the activity of specific proteases .
Cellular Effects
Boc-6-chloro-DL-tryptophan influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting or activating these kinases, Boc-6-chloro-DL-tryptophan can alter the expression of specific genes and impact cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-6-chloro-DL-tryptophan exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protease activity. The Boc group protects the amino acid from degradation, allowing it to bind to the active site of the protease and inhibit its activity. Additionally, the chlorine atom in Boc-6-chloro-DL-tryptophan can form hydrogen bonds with specific amino acid residues in the enzyme, further stabilizing the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-6-chloro-DL-tryptophan can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Boc-6-chloro-DL-tryptophan can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Boc-6-chloro-DL-tryptophan vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, Boc-6-chloro-DL-tryptophan can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
Boc-6-chloro-DL-tryptophan is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, Boc-6-chloro-DL-tryptophan can inhibit the production of serotonin, a neurotransmitter derived from tryptophan .
Transport and Distribution
Within cells and tissues, Boc-6-chloro-DL-tryptophan is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Boc-6-chloro-DL-tryptophan is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Boc-6-chloro-DL-tryptophan can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)





![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)
![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)


